2,4,4-Trimethylthiane

Description

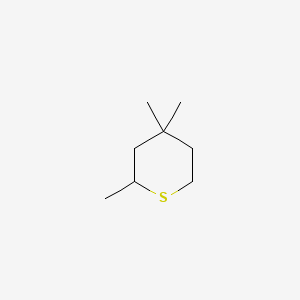

2,4,4-Trimethylthiane is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₄S. Structurally, it consists of a six-membered thiane ring (a saturated cyclic sulfide) substituted with three methyl groups at positions 2, 4, and 4 (Figure 1). This compound belongs to the broader class of organosulfur compounds, which are notable for their applications in organic synthesis, agrochemicals, and materials science.

- Molecular weight: ~130.24 g/mol (calculated).

- Boiling point: Estimated to be between 150–180°C, based on comparisons with similar aliphatic hydrocarbons and sulfur analogs .

- Log Koc (organic carbon partition coefficient): A provisional value of 455 has been reported for aliphatic hydrocarbons with similar branching patterns, though direct data for 2,4,4-Trimethylthiane is unavailable .

Properties

CAS No. |

62717-96-8 |

|---|---|

Molecular Formula |

C8H16S |

Molecular Weight |

144.28 g/mol |

IUPAC Name |

2,4,4-trimethylthiane |

InChI |

InChI=1S/C8H16S/c1-7-6-8(2,3)4-5-9-7/h7H,4-6H2,1-3H3 |

InChI Key |

SGNYELJNNWONRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCS1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trimethylthiane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,4,4-trimethylpentan-2-ol with sulfur can yield 2,4,4-Trimethylthiane through a cyclization process. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of 2,4,4-Trimethylthiane may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2,4,4-trimethyl-2-pentene in the presence of a sulfur source. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethylthiane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: The methyl groups in 2,4,4-Trimethylthiane can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated derivatives of 2,4,4-Trimethylthiane.

Scientific Research Applications

2,4,4-Trimethylthiane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

Biology: The compound can be used in studies involving sulfur metabolism and its role in biological systems.

Medicine: Research into potential therapeutic applications, such as its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylthiane involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various substrates, leading to the formation of new chemical entities. These interactions can affect biological pathways, such as enzyme activity and signal transduction, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Trans-2,4-Dimethylthiane

- Structure : A six-membered thiane ring with methyl groups at positions 2 and 3.

- Molecular formula : C₆H₁₂S.

- Key differences: Lower molecular weight (116.23 g/mol) due to fewer methyl groups. Limited physicochemical data are available, but its boiling point is expected to be lower (~130–150°C) .

2,4,6-Trimethyl-1,3,5-trithiane

- Structure : A trithiane ring (three sulfur atoms) with methyl groups at positions 2, 4, and 4.

- Molecular formula : C₆H₁₂S₃.

- Key differences :

Hexamethyl-s-trithiane (Trithioacetone)

- Structure : A fully substituted trithiane with six methyl groups.

- Molecular formula : C₉H₁₈S₃.

- Applications include flavoring agents and intermediates in organic synthesis. Its steric bulk contrasts with 2,4,4-Trimethylthiane’s partially substituted structure, reducing reactivity in certain reactions .

Physicochemical and Functional Comparisons

Table 1. Comparative Data for 2,4,4-Trimethylthiane and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Log Koc | Key Applications |

|---|---|---|---|---|---|

| 2,4,4-Trimethylthiane | C₇H₁₄S | 130.24 | 150–180* | 455* | Organic synthesis, surfactants |

| Trans-2,4-Dimethylthiane | C₆H₁₂S | 116.23 | 130–150* | N/A | Intermediate in sulfide chemistry |

| 2,4,6-Trimethyl-1,3,5-trithiane | C₆H₁₂S₃ | 180.33 | 200–220* | N/A | Polymer additives, agrochemicals |

| Hexamethyl-s-trithiane | C₉H₁₈S₃ | 222.43 | 230–250* | N/A | Flavoring agents, specialty chemicals |

Functional Differences :

- Reactivity : The presence of a single sulfur atom in 2,4,4-Trimethylthiane makes it less prone to oxidation compared to trithianes (e.g., 2,4,6-Trimethyl-1,3,5-trithiane), which can form disulfide bridges .

- Solubility : 2,4,4-Trimethylthiane is expected to exhibit moderate hydrophobicity (Log Koc = 455), comparable to branched alkanes like 2,4,4-Trimethylpentane .

- Thermal Stability : Thianes generally decompose at lower temperatures than trithianes due to weaker sulfur-sulfur bonds in the latter .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.